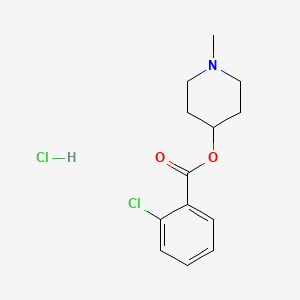
2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide
説明
2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide, also known as CEPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CEPP is a pyrimidinone derivative that has been shown to enhance cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and dementia. In
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Pyrimidinones : Research efforts have led to the development of various synthetic routes for pyrimidinones, which are valuable for their biological activities. For instance, the synthesis of novel pyrimidinones through condensation reactions and their potential as pharmaceuticals or agrochemicals have been explored, highlighting the importance of these compounds in the development of new drugs and agricultural chemicals (Craciun et al., 1998).
Chemical Reactions and Structural Insights : Studies have detailed the chemical reactions and provided structural insights into pyrimidinones, including the synthesis of 4H-cyclohepta[4,5]pyrrolo[1,2-α]pyrimidin-4-ones, showcasing the diverse chemical properties and potential applications of these compounds in medicinal chemistry (Abe, 1987).
Biological Activities
Antimicrobial and Antiviral Properties : Dihydropyrimidinone derivatives have been studied for their broad biological activities, including antimicrobial and antiviral properties. These studies have led to the synthesis of new compounds with potential applications in treating bacterial and fungal infections (Al-Juboori, 2020).
Antifolate Agents for Cancer Treatment : The design and synthesis of antifolates based on pyrimidinone derivatives have been investigated for their potential as antitumor agents. These compounds have shown to be potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis, thus presenting a promising avenue for cancer therapy (Gangjee et al., 2007).
HIV-1 Reverse Transcriptase Inhibitors : Compounds such as 6-(cyclohexylmethyl)-5-ethyl-2-((2-oxo-2-phenylethyl)thio)pyrimidin-4(3H)-one have been identified as potent inhibitors of HIV-1 reverse transcriptase, displaying low cytotoxicity and potent anti-HIV-1 activity against various strains. This highlights the potential of pyrimidinone derivatives in the development of new antiretroviral drugs (Zhang et al., 2013).
特性
IUPAC Name |
2-(cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.2BrH/c1-3-8-13-11-14(19)18(4-2)15(17-13)16-12-9-6-5-7-10-12;;/h11-12H,3-10H2,1-2H3,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEXVVUGBUFASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)NC2CCCCC2)CC.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065350.png)


![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide](/img/structure/B4065368.png)
![4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B4065383.png)
![ethyl 7-(1H-indol-3-yl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4065389.png)
![4-[4-(2-nitrovinyl)phenyl]morpholine](/img/structure/B4065401.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-isopropyl-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4065407.png)
![8-[4-(1H-1,2,4-triazol-1-yl)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4065416.png)
![{[5-[hydroxy(phenyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4065423.png)
![8-(4-methoxyphenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4065431.png)
![ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065446.png)
![methyl (2S,4R)-4-{[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4065452.png)
![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4065457.png)